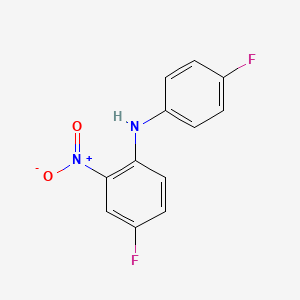
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is an organic compound characterized by the presence of fluorine and nitro functional groups attached to an aniline core. This compound is known for its applications in various chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-fluoroaniline followed by a coupling reaction with 4-fluoronitrobenzene. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Reduction: 4-Fluoro-n-(4-fluorophenyl)-2-aminoaniline.
Oxidation: 4-Fluoro-n-(4-fluorophenyl)-2-quinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and fluorine groups.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-N-phenylbenzamide
- 4-Fluoro-N-phenylbenzenesulfonamide
- 4-Fluoro-N-methylaniline
Comparison
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. The presence of two fluorine atoms also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Propiedades
Número CAS |
79445-99-1 |
|---|---|
Fórmula molecular |
C12H8F2N2O2 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
4-fluoro-N-(4-fluorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
Clave InChI |
HYADUIHNBXBZKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















